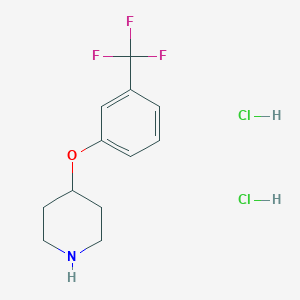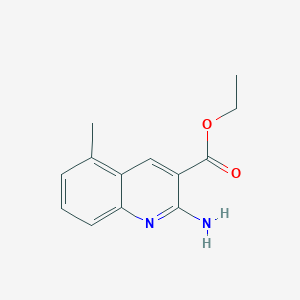![molecular formula C11H10N6S B13675769 5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that belongs to the class of triazolo-triazine derivatives.
Méthodes De Préparation
The synthesis of 5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Alkylation: The reaction of 5-amino-substituted triazolo-triazine derivatives with alkyl halides such as bromoethane.
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazolo-triazine core, affecting the compound’s properties.
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets and pathways. The triazolo-triazine core can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolo-triazine derivatives, such as those with different substituents on the triazolo-triazine ring. These compounds share a similar core structure but differ in their chemical and physical properties due to the nature of the substituents
Propriétés
Formule moléculaire |
C11H10N6S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
5-methylsulfanyl-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H10N6S/c1-18-11-14-9(12)17-10(15-11)13-8(16-17)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13,14,15,16) |
Clé InChI |
ZOMLUGKHSQRMHR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=NC(=NN2C(=N1)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)





![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)





![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)

